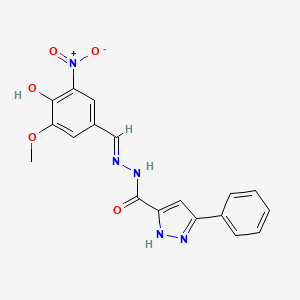![molecular formula C20H23FN4O2 B6020231 7-(4-fluorobenzyl)-2-(1H-pyrazol-1-ylacetyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6020231.png)
7-(4-fluorobenzyl)-2-(1H-pyrazol-1-ylacetyl)-2,7-diazaspiro[4.5]decan-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(4-fluorobenzyl)-2-(1H-pyrazol-1-ylacetyl)-2,7-diazaspiro[4.5]decan-6-one, also known as FPDAC, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FPDAC belongs to the class of spirocyclic compounds, which are known for their unique structural features and diverse biological activities.
作用机制
The mechanism of action of 7-(4-fluorobenzyl)-2-(1H-pyrazol-1-ylacetyl)-2,7-diazaspiro[4.5]decan-6-one is not fully understood, but studies have suggested that it may act by inhibiting the PI3K/Akt/mTOR signaling pathway, which is known to play a critical role in cancer cell survival and proliferation. This compound has also been shown to induce cell cycle arrest and inhibit DNA synthesis, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile and is well-tolerated in animal studies. It has also been shown to exhibit good pharmacokinetic properties, including good oral bioavailability and a long half-life. This compound has been shown to cross the blood-brain barrier, suggesting its potential use in the treatment of brain tumors.
实验室实验的优点和局限性
One of the main advantages of 7-(4-fluorobenzyl)-2-(1H-pyrazol-1-ylacetyl)-2,7-diazaspiro[4.5]decan-6-one is its potent anticancer activity against a wide range of cancer cell lines. However, one limitation is that the mechanism of action is not fully understood, which may hinder its clinical development. Another limitation is that more studies are needed to determine the optimal dosage and administration schedule for this compound.
未来方向
Further research is needed to fully understand the mechanism of action of 7-(4-fluorobenzyl)-2-(1H-pyrazol-1-ylacetyl)-2,7-diazaspiro[4.5]decan-6-one and its potential therapeutic applications. Future studies should focus on optimizing the synthesis method and determining the optimal dosage and administration schedule for this compound. Additionally, studies should be conducted to investigate the potential use of this compound in combination with other anticancer agents to enhance its therapeutic efficacy. Finally, more preclinical studies are needed to evaluate the safety and efficacy of this compound in animal models before moving on to clinical trials.
合成方法
The synthesis of 7-(4-fluorobenzyl)-2-(1H-pyrazol-1-ylacetyl)-2,7-diazaspiro[4.5]decan-6-one involves a multi-step process that includes the reaction of 4-fluorobenzylamine with 1H-pyrazole-1-carboxylic acid, followed by the reaction of the resulting intermediate with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and sodium hydride. The final product is obtained after purification by column chromatography and recrystallization.
科学研究应用
7-(4-fluorobenzyl)-2-(1H-pyrazol-1-ylacetyl)-2,7-diazaspiro[4.5]decan-6-one has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to inhibit the growth and metastasis of cancer cells by inducing apoptosis and inhibiting angiogenesis.
属性
IUPAC Name |
7-[(4-fluorophenyl)methyl]-2-(2-pyrazol-1-ylacetyl)-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O2/c21-17-5-3-16(4-6-17)13-23-10-1-7-20(19(23)27)8-12-24(15-20)18(26)14-25-11-2-9-22-25/h2-6,9,11H,1,7-8,10,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZEULACMUUNLOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C2)C(=O)CN3C=CC=N3)C(=O)N(C1)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-(4-fluorobenzyl)-2-[(2-methyl-5-pyrimidinyl)methyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6020179.png)

![(1S*,4S*)-2-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-2-azabicyclo[2.2.1]heptane](/img/structure/B6020188.png)
![2-[hydroxy(nitroso)amino]-2-methyl-1-phenyl-1-propanone oxime](/img/structure/B6020197.png)
![N-{[3-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-2-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B6020199.png)
![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-[2-(4-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B6020210.png)
![1-[2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl]-1H-[1,2,3]triazolo[4,5-d]pyridazine-4,7-diol](/img/structure/B6020217.png)
![N-({1-[2-(methylthio)-4-pyrimidinyl]-3-piperidinyl}methyl)acetamide](/img/structure/B6020221.png)
![7-(4-fluorobenzyl)-2-[(3,5,6-trimethyl-2-pyrazinyl)methyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6020227.png)
![1-(methylamino)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B6020237.png)

![2-{[2-(2-allylphenoxy)ethyl]thio}-6-amino-4-pyrimidinol](/img/structure/B6020252.png)